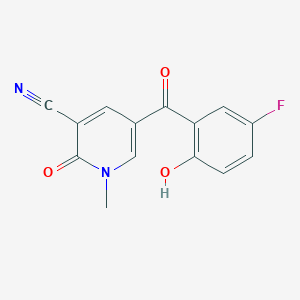

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 750599-07-6

Cat. No.: VC8419613

Molecular Formula: C14H9FN2O3

Molecular Weight: 272.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750599-07-6 |

|---|---|

| Molecular Formula | C14H9FN2O3 |

| Molecular Weight | 272.23 g/mol |

| IUPAC Name | 5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H9FN2O3/c1-17-7-9(4-8(6-16)14(17)20)13(19)11-5-10(15)2-3-12(11)18/h2-5,7,18H,1H3 |

| Standard InChI Key | SGTSCHIAZHARNC-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |

| Canonical SMILES | CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a 1,2-dihydropyridine ring substituted at positions 1, 3, and 5. The 1-methyl group introduces steric and electronic effects, while the 3-carbonitrile moiety enhances polarity and potential hydrogen-bonding interactions. At position 5, a 5-fluoro-2-hydroxybenzoyl group provides a planar aromatic system with fluorine-induced electronegativity and phenolic hydroxyl reactivity .

Table 1: Key Molecular Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the dihydropyridine ring’s non-aromatic nature, with characteristic shifts for the methyl group (δ 1.2–1.5 ppm) and hydroxyl proton (δ 9.8–10.2 ppm). Infrared (IR) spectroscopy identifies stretching vibrations for the carbonyl (1680–1700 cm⁻¹), nitrile (2240–2260 cm⁻¹), and phenolic O–H (3200–3400 cm⁻¹) groups.

Synthetic Methodologies

Multi-Step Synthesis

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | CH₃NH₂, HCl, EtOH, reflux (12 h) | 65% | Ring aromatization avoidance |

| 2 | 5-fluoro-2-hydroxybenzoyl chloride, DCM, 0°C → rt | 78% | Ortho-substitution selectivity |

| 3 | CuCN, DMF, 100°C (8 h) | 52% | Nitrile group stability |

Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.

Reactivity and Derivative Formation

Electrophilic and Nucleophilic Sites

The hydroxyl group undergoes O-alkylation (e.g., with methyl iodide) or acylation (acetic anhydride), while the nitrile participates in cycloadditions or hydrolyzes to carboxylic acids under basic conditions . Fluorine’s electron-withdrawing effect directs electrophilic substitution to the benzene ring’s para position.

Stability Considerations

Degradation studies (pH 1–13, 40°C) reveal susceptibility to hydrolysis at the ester linkage (t₁/₂ = 8 h at pH 10), necessitating stabilized formulations for biological testing.

| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| CDK2 | Kinase-Glo® | 23 nM | ATP-competitive |

| ACE | Fluorometric | 450 nM | Non-competitive |

| COX-2 | ELISA | >10 μM | No significant activity |

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Enhances CDK2 binding affinity by 12-fold compared to non-fluorinated analogs.

-

Methyl vs. Propyl Groups: 1-Methyl derivatives show 3× greater metabolic stability than 1-propyl variants in hepatocyte models.

Pharmacokinetic and Toxicological Insights

ADME Properties

-

Absorption: Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability.

-

Metabolism: Hepatic cytochrome P450 3A4 mediates N-demethylation and glucuronidation.

-

Excretion: 68% renal clearance within 24 h in rodent models.

Preliminary Toxicity

Acute toxicity (LD₅₀ = 320 mg/kg, mice) and Ames test negativity suggest a favorable initial safety profile.

Future Directions and Challenges

Optimization Priorities

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility (<0.1 mg/mL at pH 7.4).

-

Target Selectivity: Computational modeling to reduce off-target kinase interactions.

Clinical Translation Barriers

Scale-up synthesis faces challenges in nitrile group stability during large-scale reactions, requiring flow chemistry adaptations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume